molecular formula C12H16N2O4 B4714023 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)urea

Cat. No.: B4714023
M. Wt: 252.27 g/mol
InChI Key: XUITVXVURVGIMR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea: is an organic compound that belongs to the class of ureas It features a benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole ring, and a methoxyethyl group attached to the urea functionality

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-16-5-4-13-12(15)14-7-9-2-3-10-11(6-9)18-8-17-10/h2-3,6H,4-5,7-8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUITVXVURVGIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate is then subjected to a urea-forming reaction using a suitable isocyanate or carbodiimide reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more streamlined and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea can undergo oxidation reactions, particularly at the benzodioxole moiety. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce functional groups like carboxylic acids or ketones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the urea functionality to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., bromine, chlorine), alkyl halides, Lewis acids as catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea is used as a building block in organic synthesis

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with biological targets are studied to develop new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues in the active site of enzymes, while the urea functionality can form hydrogen bonds with key amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-hydroxyethyl)urea: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.

    N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-ethoxyethyl)urea: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

    N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-chloroethyl)urea: Similar structure with a chloroethyl group instead of a methoxyethyl group.

Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyethyl)urea is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)urea
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N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)urea

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